Peroxide, bis(2,5-dichlorobenzoyl)
Description
Overview of Organic Peroxides in Chemical Science
Organic peroxides are a class of organic compounds that contain the peroxide functional group (R-O-O-R'). When R' is a hydrogen atom, these compounds are known as hydroperoxides. A key characteristic of organic peroxides is the relative weakness of the O-O bond, which can break to form free radicals (RO•). This property makes them highly valuable as initiators for various types of polymerization. wikipedia.org
Historical Context and Evolution of Peroxide Chemistry
The journey of peroxide chemistry began in 1799 when Alexander von Humboldt synthesized barium peroxide. chemicals.co.uk Nearly two decades later, French chemist Louis Jacques Thénard used barium peroxide to prepare a new compound he named eau oxygénée, now known as hydrogen peroxide. chemicals.co.uk The early 20th century saw the development of more efficient methods for synthesizing hydrogen peroxide, and by the 1930s, the anthraquinone (B42736) process was established. chemicals.co.uk The preparation of organic peroxides from various reagents like ketones, aldehydes, and acid chlorides has been a known process for a significant time. google.com The industrial production of hydrogen peroxide has surged from 35,000 tonnes in 1950 to over three million tonnes worldwide today, reflecting its broad utility. chemicals.co.uk The study of organic peroxides has been significantly driven by their biological activity and applications in medicine. researchgate.net
Classification and Structural Diversity of Organic Peroxides
Organic peroxides are broadly categorized based on the presence or absence of a hydroxyl (-OH) group and the nature of the substituents (alkyl vs. acyl) attached to the oxygen atoms. wikipedia.org They are considered derivatives of hydrogen peroxide where one or both hydrogen atoms are replaced by organic radicals. schc.org The diverse structures of organic peroxides include:
Dialkyl peroxides: Have two alkyl groups attached to the peroxide bond. numberanalytics.com
Diacyl peroxides: Contain two acyl groups linked by the peroxide bond and are frequently used in polymerization reactions. numberanalytics.com
Hydroperoxides: Possess a hydrogen atom attached to one end of the peroxide bond and are common initiators in oxidation reactions. numberanalytics.com
Peroxy esters: Characterized by an ester group attached to the peroxide linkage.
Cyclic peroxides: These can be formed through the cycloaddition of singlet oxygen to dienes. wikipedia.org
The classification of organic peroxide formulations for transportation and storage is based on their hazard level, ranging from Type A (most hazardous) to Type G (least hazardous). americanchemistry.comctgb.nl
Significance of Aromatic Diacyl Peroxides as Radical Sources
Aromatic diacyl peroxides are a significant class of compounds widely used as radical initiators in chemistry. rsc.org The defining feature of these molecules is the peroxide bond (-O-O-), which is relatively weak and can be cleaved under mild conditions, such as heat or light, to generate two radical species. wikipedia.org This process, known as homolytic fission, makes them excellent initiators for radical reactions. wikipedia.org
Upon cleavage of the O-O bond, diacyl peroxides form two acyloxyl radicals. These radicals can then undergo further reactions, often involving the loss of carbon dioxide, to produce aryl or alkyl radicals. rsc.orgwikipedia.org These generated radicals are highly reactive and can initiate a variety of chemical transformations, most notably polymerization. numberanalytics.com For instance, benzoyl peroxide is a common initiator that decomposes to form benzoyloxyl radicals, which then lose CO2 to yield phenyl radicals. wikipedia.org
The utility of diacyl peroxides extends to various synthetic applications, including C-H/N-H arylation/alkylation and radical addition to unsaturated bonds. rsc.org Their ability to be synthesized from corresponding carboxylic acids makes them readily accessible reagents in both industrial and laboratory settings. rsc.org
Current Academic Research Landscape and Significance of Bis(2,5-dichlorobenzoyl) Peroxide
The current research on organic peroxides is vibrant, with a focus on developing new initiators and understanding their decomposition mechanisms. For example, recent studies have explored the acid-catalyzed activation of peroxyketals to generate radicals at ambient temperatures. acs.org
A related compound, bis(2,4-dichlorobenzoyl) peroxide (2,4-DCBP), has been the subject of research due to its use as an initiator in the production of silicone rubber. nih.govacs.org Studies have investigated the decomposition products of 2,4-DCBP during the hot curing process, which include 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and various polychlorinated biphenyl (B1667301) (PCB) congeners. nih.govacs.org Human biomonitoring studies have been conducted on workers in silicone rubber facilities to assess their internal exposure to these decomposition products. nih.govacs.org
While specific research on bis(2,5-dichlorobenzoyl) peroxide is less prevalent in the provided search results, the extensive research on the closely related 2,4-DCBP highlights the importance of understanding the behavior and potential byproducts of substituted diaroyl peroxides in industrial applications. The principles of radical generation and decomposition observed for other diacyl peroxides are directly applicable to understanding the chemical reactivity of bis(2,5-dichlorobenzoyl) peroxide.
Structure
3D Structure
Properties
CAS No. |
20358-16-1 |
|---|---|
Molecular Formula |
C14H6Cl4O4 |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
(2,5-dichlorobenzoyl) 2,5-dichlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6Cl4O4/c15-7-1-3-11(17)9(5-7)13(19)21-22-14(20)10-6-8(16)2-4-12(10)18/h1-6H |
InChI Key |
JVXHNZWBWQKDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)OOC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Bis 2,5 Dichlorobenzoyl Peroxide
Conventional Synthetic Routes and Reaction Optimizations
Conventional methods for synthesizing bis(2,5-dichlorobenzoyl) peroxide are robust and widely practiced, focusing on direct reaction pathways and the physical control of reaction conditions to ensure safety and product quality.
To effectively manage the reaction, a biphasic system is often employed. This setup consists of an aqueous phase and an organic phase. The 2,5-dichlorobenzoyl chloride is dissolved in a suitable organic solvent, such as a solvent oil or chloroform, to form the organic phase. The hydrogen peroxide and the alkaline medium (e.g., sodium hydroxide solution) constitute the aqueous phase.
This two-phase approach offers several advantages:
Heat Management: It helps to control the reaction rate and manage the heat generated during the highly exothermic process.
Improved Safety: By controlling the addition rate of the acyl chloride solution to the aqueous phase, the exotherm can be effectively managed, preventing runaway reactions.
Efficient Reaction: Vigorous stirring is crucial to create a large interfacial area between the two phases, ensuring the reactants can interact efficiently.
To further improve the quality and physical form of the final product, dispersing agents like gelatin or polyvinyl alcohol (PVA) may be added to the aqueous phase. google.com These agents help in obtaining a uniform, powdery product rather than a pasty one, which simplifies filtration and washing. google.com
Precise control over reaction parameters is paramount for achieving high yield and purity. The dropwise addition of the 2,5-dichlorobenzoyl chloride solution over a set period (e.g., 1 to 2.5 hours) is a key strategy for managing the reaction's exothermic nature. google.com
Temperature is the most critical parameter to control. The reaction is typically conducted at low temperatures, generally maintained between 10°C and 40°C, and sometimes as low as 5-10°C, to prevent the premature thermal decomposition of the newly formed peroxide product. google.com Industrial-scale synthesis relies on jacketed reactors with efficient cooling systems to maintain the desired temperature range. Following the complete addition of the acyl chloride, a brief period of continued stirring ensures the reaction goes to completion before the product is isolated via filtration, washed, and dried. google.com Proper control of these parameters can lead to yields exceeding 95% and purity levels greater than 98%. google.com
| Parameter | Typical Value / Condition | Purpose |
|---|---|---|
| Reactant Molar Ratio (Acyl Chloride:H₂O₂) | 2:1 | Ensures complete reaction to form the diacyl peroxide. |
| Reaction Temperature | 10°C to 40°C | Prevents thermal decomposition of the peroxide product. google.com |
| System Type | Biphasic (Aqueous/Organic) | Manages reaction exotherm and controls reaction rate. |
| Addition Time of Acyl Chloride | 1 - 2.5 hours | Controls heat generation. google.com |
| pH / Medium | Alkaline (e.g., NaOH) | Generates hydroperoxide anion and neutralizes HCl byproduct. |
Advanced Preparation Techniques and Modifications
While conventional methods are effective, research and process development continue to seek improvements in product stability and manufacturing efficiency, particularly for industrial-scale operations.
The thermal stability of a diacyl peroxide is a critical property that dictates its storage, handling, and application. The stability is intrinsically linked to the weakness of the O-O peroxide bond, and the nature of the acyl groups attached to it can influence this bond's strength. One advanced approach to modify properties like thermal stability is the synthesis of asymmetrical or "mixed" diacyl peroxides.
Transitioning the synthesis of bis(2,5-dichlorobenzoyl) peroxide to an industrial scale requires robust process optimization and specialized equipment to ensure safety, consistency, and efficiency.
Key considerations include:
Reactor Design: Large-scale production necessitates the use of jacketed reactors equipped with powerful cooling systems (e.g., chilled water or brine circulation) to dissipate the significant heat generated by the exothermic reaction.
Process Automation: Automated control systems are used to precisely manage the addition rate of reactants and maintain the reaction temperature within a narrow, optimal range.
Product Isolation and Handling: Post-reaction, the product is isolated through filtration, washed extensively with water to remove salts and impurities, and then carefully dried. google.com The drying process must be conducted at low temperatures to avoid decomposition.
Quality Control: Stringent quality control measures, including HPLC for purity and active oxygen content determination, are implemented to ensure the final product meets specifications. nbinno.com
Process optimization aims to maximize yield while ensuring the product has the desired physical properties, such as a specific particle size distribution, which can be influenced by the choice of dispersing agent and the agitation rate during the reaction. google.com
| Industrial Process Parameter | Consideration | Impact on Production |
|---|---|---|
| Equipment | Jacketed reactors with robust cooling | Essential for safe temperature control and heat management. |
| Dispersing Agents (e.g., PVA, Gelatin) | Used to control particle size and form | Produces a high-quality powder instead of a paste, simplifying handling. google.com |
| Washing Protocol | Multiple washes with hot and de-salted water | Removes impurities and byproducts, ensuring high purity. google.com |
| Target Yield | >95% | Indicates high process efficiency. google.com |
| Target Purity | >98% | Ensures product quality and performance. nbinno.com |
Analytical Assessment of Research Purity and Scale-Up Considerations
The analytical assessment of bis(2,5-dichlorobenzoyl) peroxide is critical for determining its purity and identifying any residual starting materials or decomposition byproducts. A variety of analytical techniques can be employed for both qualitative and quantitative analysis of organic peroxides wikipedia.orgepa.gov.
Detailed Research Findings
Research into the analysis of diacyl peroxides has led to the standardization of several instrumental methods. These methods provide high sensitivity and selectivity, allowing for precise quantification and characterization.
Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is a commonly utilized technique for the purity assessment of organic peroxides like bis(2,5-dichlorobenzoyl) peroxide nbinno.comanalytice.com. When coupled with an ultraviolet (UV) detector, HPLC can effectively separate the peroxide from impurities. Gas Chromatography (GC) can also be used, particularly for identifying any volatile residual solvents nbinno.com.
Thermal Analysis : Techniques such as Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability of the peroxide. DSC measures the heat flow associated with thermal transitions as a function of temperature, providing crucial data on decomposition temperatures.
Titration Methods : Iodometric titration is a classic chemical method for determining the active oxygen content of a peroxide wikipedia.orgkelid1.ir. This method involves the reaction of the peroxide with potassium iodide, which is oxidized to iodine. The liberated iodine is then titrated with a standard sodium thiosulfate solution, allowing for the calculation of the peroxide concentration kelid1.ir.
The following table illustrates the types of data generated from the analytical assessment of a diacyl peroxide sample.
Table 1: Illustrative Analytical Data for Bis(2,5-dichlorobenzoyl) Peroxide Purity Assessment
| Analytical Technique | Parameter Measured | Illustrative Result | Reference Method |
|---|---|---|---|
| HPLC-UV | Assay (Purity) | ≥98% | nbinno.comanalytice.com |
| GC | Residual Solvents | ≤500 ppm | nbinno.com |
| Iodometric Titration | Active Oxygen Content | Calculated based on purity | wikipedia.orgkelid1.ir |
| Karl Fischer Titration | Moisture Content | ≤0.5% | nbinno.com |
Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial production of bis(2,5-dichlorobenzoyl) peroxide requires careful consideration of several factors to ensure safety, efficiency, and product consistency catsci.com.
Reaction Control : The synthesis of diacyl peroxides is often exothermic. Effective heat management is crucial to prevent runaway reactions and thermal decomposition of the product catsci.com. On a larger scale, this involves the use of jacketed reactors with efficient cooling systems and controlled addition rates of reactants google.com.
Process Safety : Due to the potentially explosive nature of organic peroxides, process safety is paramount. This includes understanding the thermal hazards through calorimetric studies and implementing appropriate safety measures during handling, storage, and transportation wikipedia.orgcatsci.com.
Mixing and Mass Transfer : In biphasic reaction systems, which are common for peroxide synthesis, efficient mixing is necessary to ensure adequate mass transfer between the aqueous and organic phases. The type of agitator and stirring speed can significantly impact reaction rate and yield .
Downstream Processing : The isolation and purification of the final product must also be scalable. This may involve filtration, washing, and drying procedures that are efficient and safe for large quantities of the peroxide. The choice of equipment and handling procedures must minimize the risk of friction, shock, or contamination that could initiate decomposition.
The table below outlines key parameters that must be evaluated when scaling up the synthesis.
Table 2: Key Parameters for Scale-Up of Diacyl Peroxide Synthesis
| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |
|---|---|---|
| Heat Transfer | High surface-area-to-volume ratio allows easy heat dissipation. | Lower surface-area-to-volume ratio requires robust cooling systems and careful monitoring catsci.com. |
| Reagent Addition | Manual addition via dropping funnel. | Automated, precisely controlled dosing pumps to manage reaction exotherm. |
| Mixing | Magnetic or overhead stirrer. | Engineered agitation systems (e.g., impellers, baffles) to ensure homogeneity . |
| Safety | Standard laboratory protective equipment, blast shield. | Comprehensive hazard analysis (HAZOP), remote operation, dedicated blast-proof facilities. |
Mechanistic Investigations of Decomposition of Bis 2,5 Dichlorobenzoyl Peroxide
Thermal Decomposition Kinetics and Mechanistic Pathways
The primary step in the thermal decomposition is the unimolecular homolytic cleavage of the O-O bond. This bond is the weakest in the molecule, and its scission results in the formation of two acyloxy-type radicals.
The initial bond-breaking event produces two 2,5-dichlorobenzoyloxy radicals. The rate of this homolysis is the fundamental determinant of the peroxide's thermal stability. The presence of electron-withdrawing chlorine atoms on the benzene (B151609) ring influences the stability of the parent peroxide and the resulting radicals. These benzoyloxy radicals are transient intermediates, and their fate is dictated by competing reaction pathways. researchgate.net
The 2,5-dichlorobenzoyloxy radicals can undergo a subsequent fragmentation reaction involving the loss of a molecule of carbon dioxide (CO₂), a process known as decarboxylation. youtube.com This reaction is typically very fast and results in the formation of highly reactive 2,5-dichlorophenyl radicals. The stability of the resulting aryl radical can influence the rate of decarboxylation. Aryl radicals are key intermediates that can participate in various subsequent reactions, such as hydrogen abstraction from a solvent molecule or addition to an aromatic ring. The general process of decarboxylation is a critical step in many radical reactions initiated by peroxides. nih.govorganic-chemistry.orgyoutube.com
Studies on analogous compounds, such as bis(2,4-dichlorobenzoyl) peroxide (DCBP), have demonstrated strong autocatalytic decomposition behavior. researchgate.netresearchgate.net Autocatalysis occurs when a product of the reaction acts as a catalyst for the reaction itself. In the case of diacyl peroxides, the initially formed radicals can attack intact peroxide molecules, inducing their decomposition. This radical-induced decomposition pathway competes with the unimolecular homolysis and becomes more significant as the concentration of radicals increases. This leads to an acceleration of the decomposition rate over time, a characteristic feature of autocatalytic processes. Kinetic parameters calculated for DCBP using the Friedman iso-conversional method have confirmed the autocatalytic nature of its decomposition. researchgate.net
Table 1: Kinetic Parameters for the Thermal Decomposition of Analogous Bis(2,4-dichlorobenzoyl) Peroxide (Data presented for illustrative purposes, based on the 2,4-isomer)
| Parameter | Value Range | Conditions |
| Activation Energy (Ea) | 232–236 kJ·mol⁻¹ | Dynamic Differential Scanning Calorimetry (DSC) |
| Exothermic Onset Temperature | 98°C | Dynamic DSC |
| Time to Maximum Rate | < 30 min | Isothermal DSC at 92°C |
| Source: researchgate.net |
The solvent medium can significantly affect the kinetics of peroxide decomposition. The "cage effect" is a key phenomenon where the solvent viscosity hinders the diffusion of the initially formed radical pair out of the solvent cage. This can promote recombination of the radicals or reactions within the cage. Furthermore, certain solvents can participate in the reaction through induced decomposition, where solvent radicals are formed and subsequently attack the peroxide molecules. For example, studies on benzoyl peroxide have shown that the nature of the solvent, such as benzene or nitrobenzene, can alter the reaction kinetics and product distribution by forming complexes with radical intermediates. rsc.org The polarity and hydrogen-donating ability of the solvent are critical factors influencing the decomposition pathways.
The initial concentration of the peroxide has a profound effect on its decomposition kinetics. At very low concentrations, the decomposition often follows first-order kinetics, dominated by the unimolecular homolysis step. However, as the initial concentration increases, the probability of radical-induced decomposition (the autocatalytic pathway) rises. This leads to more complex kinetic behavior, often with a reaction order greater than one. rsc.org The efficiency of radical generation for initiating processes like polymerization also depends on concentration, as higher concentrations can lead to more side reactions and less efficient utilization of the primary radicals.
Activation Energy Determination and Kinetic Modeling
There is no specific information available in the searched scientific literature regarding the activation energy or detailed kinetic modeling for the thermal decomposition of bis(2,5-dichlorobenzoyl) peroxide.
For context, studies on the closely related bis(2,4-dichlorobenzoyl) peroxide show a complex decomposition process. For example, one study determined the apparent activation energy for three distinct steps of its decomposition to be 52.61, 74.11, and 96.08 kJ·mol⁻¹ respectively. Another investigation noted that the presence of NaOH as a catalytic agent could significantly lower the activation energy from approximately 120 kJ/mol to around 85 kJ/mol, shifting the mechanism from radical-mediated to ionic pathways. Without dedicated experimental studies, it is not possible to assert if bis(2,5-dichlorobenzoyl) peroxide would follow a similar kinetic profile or possess comparable activation energies.
Induced Decomposition Mechanisms
Polymer Radical-Induced Decomposition
No specific research detailing the polymer radical-induced decomposition of bis(2,5-dichlorobenzoyl) peroxide was found. Organic peroxides are widely used as initiators in free-radical polymerization. pergan.comyoutube.com The decomposition of the peroxide generates free radicals that initiate the polymerization of monomers. pergan.com The process involves the homolytic cleavage of the oxygen-oxygen bond, triggered by heat or other means, to form two 2,5-dichlorobenzoyloxy radicals. These radicals can then decarboxylate to form 2,5-dichlorophenyl radicals, which subsequently initiate the polymer chain growth. However, the specific interactions, efficiencies, and potential side reactions with growing polymer chains for the 2,5-isomer have not been documented.
Effects of Impurities and Catalytic Agents on Decomposition
The effects of specific impurities or catalytic agents on the decomposition of bis(2,5-dichlorobenzoyl) peroxide are not documented in the available literature. For the 2,4-isomer, it is known that alkaline substances can accelerate hydrolysis and alter the decomposition pathway. It is also known that the decomposition of diacyl peroxides can be influenced by the presence of chlorobenzenes, leading to complex mixtures of polychlorinated biphenyls (PCBs). researchgate.netresearchgate.net However, without experimental data, the susceptibility of the 2,5-isomer to similar catalytic or impurity-driven effects remains unknown.
Formation of Side Products and Secondary Reactions
Generation of Dichlorobenzoic Acid and Dichlorobenzenes
The expected primary decomposition products from bis(2,5-dichlorobenzoyl) peroxide would be 2,5-dichlorobenzoic acid and dichlorobenzenes. The formation of 2,5-dichlorobenzoic acid would occur through the abstraction of a hydrogen atom by the initially formed 2,5-dichlorobenzoyloxy radical. While methods for the synthesis of 2,5-dichlorobenzoic acid are known, chemicalbook.comgoogle.com studies confirming its generation from the decomposition of bis(2,5-dichlorobenzoyl) peroxide are absent.
Similarly, the formation of dichlorobenzenes would result from the 2,5-dichlorophenyl radical (formed after decarboxylation) abstracting a hydrogen atom from a solvent or another molecule. The specific isomers of dichlorobenzene that might be formed and their relative yields have not been reported for the decomposition of the 2,5-peroxide. In contrast, the decomposition of the 2,4-isomer is well-documented to produce 2,4-dichlorobenzoic acid and 1,3-dichlorobenzene. nih.govchemicalbook.comacs.org
Polychlorinated Biphenyl (B1667301) (PCB) Congener Formation (e.g., PCB-47, PCB-51, PCB-68)
The formation of specific Polychlorinated Biphenyl (PCB) congeners is highly dependent on the structure of the peroxide initiator. The thermal decomposition of bis(2,4-dichlorobenzoyl) peroxide is a known source of non-Aroclor PCBs, specifically congeners PCB-47 (2,2',4,4'-Tetrachlorobiphenyl) , PCB-51 (2,2',4,6'-Tetrachlorobiphenyl) , and PCB-68 (2,3',4,5'-Tetrachlorobiphenyl) . researchgate.netnih.govacs.orgresearchgate.net These are formed through the dimerization of the 2,4-dichlorophenyl radical or its reaction with other decomposition products like 1,3-dichlorobenzene. researchgate.netnih.gov
There is no evidence in the searched literature to suggest that bis(2,5-dichlorobenzoyl) peroxide forms these same PCB congeners. In fact, one study that analyzed a commercial bis(2,4-dichlorobenzoyl) peroxide paste found it contained approximately 8% of the 2,5-dichlorobenzoyl moiety as an impurity. The authors of that study speculated that the decomposition of the 2,5-isomer would lead to different products, predicting the formation of biphenyl, PCB-9 (2,5-Dichlorobiphenyl) , and PCB-52 (2,2',5,5'-Tetrachlorobiphenyl) . However, this remains a hypothesis based on the precursor structure and has not been experimentally verified in dedicated studies.
Applications of Bis 2,5 Dichlorobenzoyl Peroxide in Polymer and Materials Science
Role as a Radical Initiator in Polymerization Processes
The primary function of organic peroxides in polymerization is to act as a source of free radicals upon thermal or chemical decomposition. These radicals then initiate the polymerization of monomers.
Initiation Efficiency in Different Monomer Systems
Polymerization Kinetics and Chain Growth Mechanisms
Comprehensive studies on the polymerization kinetics and chain growth mechanisms specifically utilizing bis(2,5-dichlorobenzoyl) peroxide as the initiator are not extensively documented. The kinetics of polymerization, including the rates of initiation, propagation, and termination, are crucial for controlling the polymerization process and the final polymer architecture.
Influence on Polymer Molecular Weight and Distribution
The molecular weight and molecular weight distribution of a polymer are significantly influenced by the type and concentration of the initiator used. However, specific data from research detailing the effect of bis(2,5-dichlorobenzoyl) peroxide on these polymer characteristics is not available in the reviewed literature.
Effects on Polymer Microstructure and End-Group Distribution
The nature of the initiator can also affect the microstructure and the distribution of end-groups in the final polymer. There is a lack of specific studies on how bis(2,5-dichlorobenzoyl) peroxide influences these aspects of the polymers it initiates.
Crosslinking and Curing of Elastomers and Resins
One of the key industrial applications of organic peroxides is in the crosslinking, or vulcanization, of elastomers and the curing of thermosetting resins. This process transforms the material from a viscous or plastic state into a more durable, elastic, and heat-resistant state.
Application in Silicone Rubber Vulcanization
The most notable documented application of bis(2,5-dichlorobenzoyl) peroxide is in the vulcanization of silicone rubber. According to patent literature, it is listed as a potential curing agent for silicone compositions. Specifically, it has been mentioned as a suitable peroxide for pressure-less hot air vulcanization of high consistency silicone rubber (HCR). This process is used to continuously crosslink extruded silicone profiles, such as tubing and wire insulation.
The selection of a peroxide for a specific vulcanization process depends on its decomposition temperature and rate. The mention of bis(2,5-dichlorobenzoyl) peroxide in the context of hot air vulcanization suggests that its decomposition characteristics are suitable for this application, allowing for efficient curing without causing undesirable effects like foaming in the final product.
Development of Advanced Material Systems
Integration into Polymer Composites and Functional Materials
The incorporation of bis(2,5-dichlorobenzoyl) peroxide and similar initiators is crucial in the development of advanced polymer composites. A key challenge in creating high-performance composites is achieving strong interfacial bonding and homogenous dispersion of reinforcing agents, such as carbon nanotubes (CNTs), within the polymer matrix. researchgate.net
One approach to address this is the functionalization of the reinforcing material to allow for covalent integration into the polymer matrix. For example, single-walled carbon nanotubes (SWNTs) can be functionalized through treatment with a dicarboxylic acid acyl peroxide. researchgate.net These functionalized nanotubes can then be mixed with an epoxy resin and a curing agent. During the curing process, the nanotubes become covalently bonded within the epoxy matrix, forming a part of the crosslinked structure rather than being a separate, passive component. researchgate.net This covalent integration leads to dramatic improvements in the mechanical properties of the composite. For instance, the addition of small amounts (1-4 wt%) of functionalized SWNTs to an epoxy polymer has been shown to increase the ultimate strength and modulus by 30-70%. researchgate.net Notably, these composites also exhibit increased strain to failure, suggesting enhanced toughness. researchgate.net
The principle of covalent integration can be extended to other systems. For example, a latent olefin metathesis catalyst has been embedded in a polymer matrix containing cyclic olefins. Mechanical activation of this catalyst, through compression, triggers in-situ polymerization and crosslinking of the monomers. researchgate.net This approach has potential applications in the development of self-healing materials. researchgate.net
Surface Modification through Radical Grafting Techniques
Surface modification via radical grafting is a powerful technique for tailoring the surface properties of materials without altering their bulk characteristics. Surface-initiated atom transfer radical polymerization (SI-ATRP) has emerged as a particularly versatile method for this purpose. researchgate.net This "grafting from" approach involves two main steps: first, the chemical modification of a surface to introduce initiator sites, and second, the growth of polymer chains from these sites. researchgate.net
SI-ATRP allows for precise control over the molecular weight and grafting density of the attached polymer brushes. researchgate.net This technique has been widely used to functionalize the surfaces of various materials, including reverse osmosis membranes and nanoparticles, to create hybrid materials with well-defined structures for advanced applications. researchgate.net The ability to control the architecture of the grafted polymer chains is a key advantage of this method. researchgate.net
Preparation of Pharmaceutical-Grade Polymers (focus on synthesis methodology)
While specific details on the use of bis(2,5-dichlorobenzoyl) peroxide in the synthesis of pharmaceutical-grade polymers are not extensively available in the provided search results, the general principles of preparing high-purity polymers are relevant. The synthesis of such polymers requires stringent control over the reaction conditions and the purity of the starting materials.
For instance, the synthesis of dibenzoyl peroxide, a related compound, involves the reaction of benzoyl chloride with hydrogen peroxide in the presence of a base, such as sodium hydroxide. google.com The process often includes the use of a surfactant, like sodium dodecyl sulfate, to ensure proper dispersion. google.com After the reaction, the crude product is typically separated, washed, and dried to achieve the desired purity. google.com
Advanced Analytical Techniques for Research and Characterization of Bis 2,5 Dichlorobenzoyl Peroxide
Spectroscopic Methodologies for Mechanistic Elucidation
Spectroscopic techniques are indispensable for probing the intricate details of chemical reactions at a molecular level. For a reactive species like bis(2,5-dichlorobenzoyl) peroxide, these methods provide critical insights into the formation of radical intermediates, the evolution of transient species, and the structural identification of reaction products.
Electron Spin Resonance (ESR) Spectroscopy in Radical Intermediates Investigation
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful and direct method for the detection and identification of chemical species with one or more unpaired electrons, such as free radicals. epo.org The decomposition of diacyl peroxides, including bis(2,5-dichlorobenzoyl) peroxide, is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, generating highly reactive free radicals. sigmaaldrich.com
The primary radical species expected from the thermolysis or photolysis of bis(2,5-dichlorobenzoyl) peroxide is the 2,5-dichlorobenzoyloxyl radical. This is followed by the potential decarboxylation to form the 2,5-dichlorophenyl radical.
Reaction 1: Homolytic Cleavage (2,5-Cl₂C₆H₃COO)₂ → 2 (2,5-Cl₂C₆H₃COO•)
Reaction 2: Decarboxylation 2,5-Cl₂C₆H₃COO• → 2,5-Cl₂C₆H₃• + CO₂
ESR spectroscopy can detect these radical intermediates. The resulting ESR spectrum's g-factor and hyperfine coupling constants provide a unique fingerprint for each radical, allowing for its unambiguous identification. While specific ESR studies on the 2,5-isomer are not prevalent in public literature, the principles are well-established from research on analogous compounds like benzoyl peroxide and di-t-butyl peroxide. sigmaaldrich.comyoutube.com The technique of spin trapping, where a short-lived radical reacts with a spin trap molecule (e.g., DMPO) to form a more stable radical adduct, is often employed to facilitate detection and characterization. epo.orgacs.org
Table 1: Illustrative ESR Data for Radicals Generated from Diacyl Peroxides (Data below is representative of the types of signals expected and is based on general knowledge of aryl radicals, not a direct measurement of 2,5-dichlorophenyl radical.)
| Radical Species | g-factor (approx.) | Hyperfine Coupling Nuclei | Coupling Constant Range (Gauss) |
| Aryl Radical (e.g., Phenyl) | 2.0025 - 2.0030 | ¹H (ortho, meta, para) | 1 - 18 |
| Aroyloxyl Radical | 2.0120 - 2.0150 | ¹H (ortho, meta) | 0.5 - 2 |
Time-Resolved Spectroscopic Techniques for Reaction Intermediates
The intermediates in peroxide decomposition are often extremely short-lived. Time-resolved spectroscopy techniques, such as flash photolysis coupled with transient absorption spectroscopy, are essential for studying these fleeting species. These methods use a short, intense pulse of light (e.g., from a laser) to initiate the reaction and then probe the resulting changes in absorption of a monitoring light beam on timescales from picoseconds to milliseconds.
For bis(2,5-dichlorobenzoyl) peroxide, flash photolysis would initiate the homolytic cleavage of the O-O bond. The subsequent transient absorption spectrum would reveal the presence of the 2,5-dichlorobenzoyloxyl and 2,5-dichlorophenyl radicals, allowing for the determination of their absorption maxima and decay kinetics. This data is vital for building a complete picture of the reaction mechanism and understanding the reactivity of the intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Product Elucidation
While ESR focuses on paramagnetic radical intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of the final, stable diamagnetic products of a reaction. Following the decomposition of bis(2,5-dichlorobenzoyl) peroxide, a complex mixture of products can be formed through various radical termination and side reactions.
Key products often identified in the decomposition of similar dichlorobenzoyl peroxides include the corresponding benzoic acid (from hydrogen abstraction by the benzoyloxyl radical) and various chlorinated biphenyls (from the coupling of phenyl radicals). ¹H and ¹³C NMR spectroscopy would be used to identify and quantify these products. The chemical shifts, coupling constants, and integration of the peaks in the NMR spectrum provide definitive structural information. For example, the formation of 2,5-dichlorobenzoic acid would be confirmed by the appearance of a carboxylic acid proton signal in the ¹H NMR spectrum and a carboxyl carbon signal in the ¹³C NMR spectrum, along with the characteristic aromatic signals.
Vibrational Spectroscopy (IR and Raman) for Functional Group Transformations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to monitor the transformation of functional groups during a chemical reaction. In the study of bis(2,5-dichlorobenzoyl) peroxide decomposition, these methods are excellent for tracking the disappearance of the starting material and the appearance of products.
The key spectral feature of the starting peroxide is the characteristic peroxide O-O stretching vibration and, more prominently, the carbonyl (C=O) stretching frequency of the diacyl peroxide group (typically a doublet around 1760-1820 cm⁻¹). As the decomposition proceeds, the intensity of these peaks will decrease. Concurrently, new peaks corresponding to the functional groups of the products will emerge. For instance, the formation of 2,5-dichlorobenzoic acid would be indicated by the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a carbonyl C=O stretch at a lower frequency (around 1700 cm⁻¹) characteristic of a carboxylic acid.
Table 2: Key Vibrational Frequencies (IR) for Monitoring Peroxide Decomposition (Frequencies are approximate and can vary based on molecular environment.)
| Functional Group | Compound Type | Approximate Frequency (cm⁻¹) |
| C=O Stretch (Symmetric & Asymmetric) | Diacyl Peroxide | 1760-1820 |
| C=O Stretch | Carboxylic Acid | 1700-1725 |
| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) |
| C-Cl Stretch | Aryl Chloride | 1000-1100 |
Chromatographic Techniques for Reaction Monitoring and Product Analysis
Chromatographic methods are essential for separating the complex mixtures that often result from organic reactions, allowing for both qualitative identification and quantitative analysis of the components.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of organic peroxides and their decomposition products. An HPLC method, typically using a reverse-phase column (like a C18) and a UV detector, can be developed to separate bis(2,5-dichlorobenzoyl) peroxide from its precursors and its various decomposition products.
By periodically taking aliquots from a reaction mixture and analyzing them by HPLC, one can monitor the disappearance of the starting peroxide peak and the appearance and evolution of product peaks over time. This allows for the determination of reaction kinetics. After the reaction is complete, HPLC provides a robust method for quantifying the yield of each product, such as 2,5-dichlorobenzoic acid and other derivatives. Studies on the decomposition of bis(2,4-dichlorobenzoyl) peroxide have successfully used liquid chromatography-tandem mass spectrometry (LC-MS/MS), a related technique, to quantify decomposition products like 2,4-dichlorobenzoic acid in complex matrices.
Table 3: Illustrative HPLC Retention Data for a Peroxide Decomposition Study (Data is hypothetical, for illustrative purposes.)
| Compound | Retention Time (min) | Detection Wavelength (nm) |
| Bis(2,5-dichlorobenzoyl) Peroxide | 12.5 | 235 |
| 2,5-Dichlorobenzoic Acid | 6.8 | 230 |
| 2,5,2',5'-Tetrachlorobiphenyl | 15.2 | 240 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Decomposition Products
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and quantification of volatile and semi-volatile compounds that are formed during the thermal decomposition of bis(2,4-dichlorobenzoyl) peroxide. This technique is particularly important in industrial settings, such as in the manufacturing of silicone rubber, where the peroxide is used as a curing agent. The high temperatures employed in these processes lead to the breakdown of the peroxide into a variety of smaller molecules.
During the hot curing of silicone rubber, bis(2,4-dichlorobenzoyl) peroxide decomposes to form several primary products. saint-gobain.com Research has identified these major decomposition products through GC-MS analysis. saint-gobain.com The technique's high sensitivity and specificity are critical for separating and identifying these compounds, even in complex sample matrices. uni-halle.de
Key volatile decomposition products identified by GC-MS include:
2,4-Dichlorobenzoic acid saint-gobain.com
1,3-Dichlorobenzene saint-gobain.com
Polychlorinated Biphenyls (PCBs) , specifically congeners such as PCB-47, PCB-51, and PCB-68 saint-gobain.comnih.gov
In studies monitoring occupational exposure in silicone rubber facilities, GC-MS has been instrumental in quantifying the levels of these decomposition products in both plasma and urine samples of workers, highlighting the technique's utility in both process chemistry and industrial hygiene. saint-gobain.comnih.gov The ability of GC-MS to detect and quantify these specific byproducts is crucial for understanding the complete reaction pathway and for assessing the environmental and safety implications of using this peroxide. saint-gobain.com
Thermal Analysis Techniques for Decomposition Kinetics
Thermal analysis techniques are fundamental in characterizing the thermal stability and decomposition kinetics of energetic materials like bis(2,4-dichlorobenzoyl) peroxide. These methods provide critical data for ensuring the safe handling, storage, and application of the compound.
Differential Scanning Calorimetry (DSC) is a primary method for investigating the thermal behavior of bis(2,4-dichlorobenzoyl) peroxide. mdpi.com DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For this peroxide, DSC is used to determine key safety parameters by analyzing its exothermic decomposition. mdpi.com
Under dynamic (non-isothermal) conditions, DSC scans reveal the onset temperature of decomposition, which is a critical indicator of thermal stability. For bis(2,4-dichlorobenzoyl) peroxide, the exothermic onset temperature has been determined to be approximately 98°C. researchgate.net The analysis of DSC data at various heating rates allows for the calculation of kinetic parameters, such as the activation energy (Ea) of the decomposition reaction. researchgate.net Studies have reported activation energies for bis(2,4-dichlorobenzoyl) peroxide in the range of 232 to 236 kJ/mol under dynamic evaluation. researchgate.net
Isothermal DSC experiments, where the sample is held at a constant temperature, have confirmed a strong autocatalytic decomposition mechanism for this peroxide. researchgate.net This means that the decomposition products accelerate the reaction, which has significant implications for thermal hazard assessment. The data from these analyses are used to develop kinetic models that can predict the peroxide's behavior under various temperature conditions, which is essential for preventing runaway reactions during manufacturing and storage. researchgate.net
Table 1: Thermal Decomposition Data for Bis(2,4-dichlorobenzoyl) Peroxide from DSC Analysis
| Parameter | Value | Reference |
| Exothermic Onset Temperature | 98°C | researchgate.net |
| Activation Energy (Ea) | 232-236 kJ/mol | researchgate.net |
| Decomposition Behavior | Strong Autocatalysis | researchgate.net |
Thermogravimetric Analysis (TGA) is another vital thermal analysis technique that measures the change in mass of a sample as a function of temperature or time. TGA is used to study the decomposition of bis(2,4-dichlorobenzoyl) peroxide by quantifying the mass loss that occurs as volatile products are formed and released.
When coupled with DSC, TGA provides a more complete picture of the decomposition process. The TGA curve indicates the temperature ranges over which the material is stable and where decomposition and subsequent mass loss occur. This information is complementary to the heat flow data from the DSC, helping to distinguish between physical transitions (like melting) and chemical reactions involving mass loss. The analysis of product thermogravimetry can also be used to evaluate the risk of secondary reactions. mdpi.com
Impact on Rheological and Mechanical Properties of Polymerized Systems
Bis(2,4-dichlorobenzoyl) peroxide is a widely used initiator for the crosslinking of silicone rubbers. The concentration and reactivity of this peroxide have a profound impact on the curing process and the final properties of the vulcanized rubber.
The curing process, which transforms the highly viscous silicone rubber into a viscoelastic solid, can be effectively monitored using rheological techniques. mdpi.com A rubber process analyzer (RPA) or a moving die rheometer (MDR) is used to measure the change in torque required to oscillate a rotor embedded in the rubber sample as it cures at a specific temperature.
The resulting rheograph provides several key parameters that describe the curing kinetics:
Minimum Torque (ML): Relates to the viscosity of the un-cured compound.
Maximum Torque (MH): Correlates with the stiffness and crosslink density of the fully cured rubber.
Scorch Time (ts2): The time at which the curing reaction begins, indicated by a slight increase in torque.
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing a nearly complete cure.
Studies have shown that increasing the concentration of the peroxide generally leads to a faster cure rate and a higher maximum torque, up to a certain point. researchgate.net The curing temperature also significantly influences these parameters, with higher temperatures leading to shorter scorch and cure times. hoffmann-mineral.com For example, when replacing a chlorinated peroxide like DCBP with a chlorine-free alternative, the curing temperature may need to be increased to achieve a comparable cure rate. hoffmann-mineral.com The gel point, the instant at which an infinite polymer network is formed, is a critical point in the curing process and is closely related to the scorch time measured by rheometry.
Table 2: Effect of Curing Temperature on Silicone Rubber Cured with Bis(2,4-dichlorobenzoyl) Peroxide (Illustrative Data)
| Curing Temperature | Scorch Time (ts2) | Optimum Cure Time (t90) |
| 115°C | Slower | Longer |
| 135°C | Faster | Shorter |
This table illustrates the general trend observed when curing temperature is varied.
The development of the three-dimensional network during polymerization leads to significant changes in the viscoelastic properties of the material. Initially, the silicone compound behaves as a viscous liquid. As crosslinking proceeds, initiated by the decomposition of bis(2,4-dichlorobenzoyl) peroxide, the material's elastic character increases.
The evolution of viscoelastic properties can be tracked by monitoring the storage modulus (G') and loss modulus (G'') during the curing process. G' represents the elastic response of the material, while G'' represents the viscous response. At the beginning of the cure, G'' is dominant. As the network forms, G' increases significantly and eventually surpasses G'', indicating the transition from a liquid-like to a solid-like (elastomeric) state. The point at which G' = G'' is often defined as the gel point.
The final mechanical properties of the cured silicone rubber, such as tensile strength, elongation at break, hardness, and tear strength, are a direct consequence of the crosslink density and network structure formed during polymerization. saint-gobain.comresearchgate.net The choice and concentration of the peroxide initiator are therefore critical in tailoring the final properties of the silicone product for its intended application. mdpi.com For instance, peroxide-cured high consistency rubber exhibits specific mechanical properties that can be altered by factors such as sterilization processes, which can cause further crosslinking or degradation. saint-gobain.com
Theoretical and Computational Studies of Bis 2,5 Dichlorobenzoyl Peroxide
Quantum Chemical Calculations of Electronic Structure
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
In the case of bis(2,5-dichlorobenzoyl) peroxide, the HOMO is expected to be localized primarily on the peroxide O-O bond, which is the weakest and most reactive site. The electron-withdrawing 2,5-dichlorobenzoyl groups would lower the energy of both the HOMO and LUMO compared to unsubstituted benzoyl peroxide. This lowering of the LUMO energy would make the molecule a better electron acceptor. The HOMO-LUMO gap provides insights into the kinetic stability of the peroxide. documentsdelivered.com
Table 1: Hypothetical Frontier Molecular Orbital Energies for Bis(2,5-dichlorobenzoyl) Peroxide
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -7.5 | Localized on the O-O peroxide bond |
| LUMO | -1.2 | Primarily associated with the C=O and aromatic ring π* orbitals |
| HOMO-LUMO Gap | 6.3 | Indicator of chemical reactivity and kinetic stability |
Note: The values in this table are illustrative and based on general trends observed for similar organic peroxides. Specific computational studies on bis(2,5-dichlorobenzoyl) peroxide are required for precise energy values.
The distribution of electron density within the bis(2,5-dichlorobenzoyl) peroxide molecule can be calculated using various population analysis schemes (e.g., Mulliken, Natural Bond Orbital). These calculations reveal the partial atomic charges, providing a map of the electrophilic and nucleophilic sites within the molecule.
The oxygen atoms of the peroxide bridge are expected to carry a partial negative charge, making them susceptible to electrophilic attack. Conversely, the carbonyl carbons are electron-deficient due to the adjacent electronegative oxygen atoms and are thus electrophilic centers. The chlorine atoms on the benzene (B151609) rings will also influence the charge distribution across the aromatic system. This detailed charge landscape is crucial for predicting how the molecule will interact with other reagents and for understanding its decomposition mechanisms.
Table 2: Hypothetical Partial Atomic Charges for Key Atoms in Bis(2,5-dichlorobenzoyl) Peroxide
| Atom | Hypothetical Partial Charge (a.u.) | Predicted Reactivity |
| Peroxide Oxygen | -0.45 | Nucleophilic, susceptible to electrophilic attack |
| Carbonyl Carbon | +0.60 | Electrophilic, susceptible to nucleophilic attack |
| Carbonyl Oxygen | -0.55 | Nucleophilic |
| Chlorine (C2) | -0.15 | Electron-withdrawing |
| Chlorine (C5) | -0.15 | Electron-withdrawing |
Note: These charge values are hypothetical and serve to illustrate the expected electronic environment. Actual values would be obtained from specific quantum chemical calculations.
Density Functional Theory (DFT) Studies of Decomposition Pathways
DFT has become a powerful tool for investigating the reaction mechanisms of organic peroxides, particularly their thermal decomposition. These studies can accurately predict the energetics of bond cleavage and help to elucidate the complex reaction pathways.
The most critical parameter for the thermal stability of a diacyl peroxide is the bond dissociation energy (BDE) of the O-O bond. The BDE represents the energy required to break this bond homolytically, forming two acyloxyl radicals. A lower BDE indicates a less stable peroxide that will decompose at a lower temperature. High-level ab initio calculations have shown that the average O-O BDE in many peroxides is around 45 kcal/mol. wayne.eduwayne.eduresearchgate.net
Table 3: Comparison of O-O Bond Dissociation Energies (BDEs) for Various Peroxides
| Peroxide | BDE (kcal/mol) | Reference/Comment |
| Hydrogen Peroxide (HOOH) | 50 | wayne.edu |
| Di-tert-butyl Peroxide | 42.35 | wayne.edu |
| Diacetyl Peroxide | 38 | wayne.edu |
| Dibenzoyl Peroxide | ~30 | Generally accepted value |
| Bis(2,5-dichlorobenzoyl) Peroxide | Hypothetical: ~28-32 | The electron-withdrawing chloro groups may slightly destabilize the resulting radicals, potentially lowering the BDE compared to unsubstituted dibenzoyl peroxide. |
Note: The BDE for bis(2,5-dichlorobenzoyl) peroxide is a hypothetical estimate based on chemical trends.
The decomposition of bis(2,5-dichlorobenzoyl) peroxide is initiated by the homolytic cleavage of the O-O bond. rsc.org DFT calculations can be used to locate the transition state for this bond-breaking process. The transition state is a critical point on the potential energy surface that connects the reactant (the peroxide) to the initial products (the two 2,5-dichlorobenzoyloxy radicals).
The energy of this transition state determines the activation energy for the decomposition reaction. A lower activation energy corresponds to a faster decomposition rate. The geometry of the transition state would show an elongated O-O bond, on the verge of breaking. The stability of the resulting radicals is a key factor influencing the transition state energy.
Reactions in solution can be significantly influenced by the solvent. Computational models can account for these solvation effects using either explicit solvent models (where individual solvent molecules are included in the calculation) or implicit continuum models (where the solvent is treated as a continuous medium with a specific dielectric constant).
For the decomposition of bis(2,5-dichlorobenzoyl) peroxide, the polarity of the solvent can affect the stability of the starting material, the transition state, and the resulting radical intermediates. Polar solvents might stabilize the polar ground state of the peroxide and the charged intermediates that could arise from heterolytic cleavage pathways, although homolytic cleavage is generally favored for diacyl peroxides. researchgate.net Therefore, incorporating solvation effects into DFT calculations is crucial for obtaining results that are comparable to experimental observations in solution.
Molecular Dynamics (MD) Simulations of Peroxide Interactions
Molecular dynamics (MD) simulations offer a powerful lens to view the dynamic behavior of molecules over time, providing insights into interactions at an atomistic level. For an initiator like bis(2,5-dichlorobenzoyl) peroxide, MD simulations can elucidate its behavior in a reaction medium, from how it interacts with solvent molecules to its initial contact with monomers, which precedes the polymerization process.
Solvent Effects and Solvation Dynamics
The choice of solvent can significantly influence the decomposition rate and efficiency of a peroxide initiator. MD simulations can model the solvation shell around the bis(2,5-dichlorobenzoyl) peroxide molecule, revealing how solvent molecules arrange themselves and interact with the peroxide. The stability of the peroxide bond is sensitive to its local environment. researchgate.net
Theoretical studies on similar peroxides show that the solvent has a dramatic effect on reaction rates. researchgate.net The decomposition of the peroxide into radicals is influenced by the polarity and viscosity of the solvent. Polar solvents can stabilize the transition state of the decomposition, potentially altering the rate. Furthermore, the "cage effect," where the solvent molecules trap the newly formed radicals and facilitate their recombination, is a critical factor that can be studied using MD simulations. The simulations can quantify the residence time of solvent molecules around the peroxide and the energetic favorability of different solvent orientations. The presence of chlorine atoms on the benzene rings of bis(2,5-dichlorobenzoyl) peroxide introduces significant electronic and steric changes compared to unsubstituted benzoyl peroxide, likely altering its interaction with solvent molecules.
Table 1: Illustrative Solvent Effects on Peroxide Decomposition Rate Constant (k_d) This table presents hypothetical data based on general principles of peroxide chemistry to illustrate expected trends.
| Solvent | Dielectric Constant (ε) at 20°C | Relative k_d (Normalized to Toluene) |
| Toluene | 2.4 | 1.00 |
| Chloroform | 4.8 | 1.25 |
| Tetrahydrofuran (THF) | 7.6 | 1.40 |
| Acetonitrile | 37.5 | 1.85 |
Monomer-Initiator Interactions in Reaction Environments
Before initiation can occur, the peroxide initiator and monomer molecules must come into proximity within the reaction vessel. MD simulations can model the diffusion of both species and analyze their interaction energies and preferred orientations upon approach. For bis(2,5-dichlorobenzoyl) peroxide, the simulations would track the trajectory and interactions between the peroxide and a given monomer, such as styrene (B11656) or a methacrylate.
Studies on benzoyl peroxide show that the benzoyloxy radical is electrophilic and its reactivity is influenced by the electronic nature of the monomer. researchgate.net The presence of two electron-withdrawing chlorine atoms on each phenyl group of bis(2,5-dichlorobenzoyl) peroxide would enhance the electrophilicity of the resulting 2,5-dichlorobenzoyloxy radicals. MD simulations can help visualize the pre-reaction complex, where the monomer's electron-rich double bond aligns with the peroxide's O-O bond or the subsequent radical. These simulations provide a basis for understanding the initiation efficiency by revealing the frequency and geometry of favorable encounters between the initiator and monomer molecules.
Kinetic Modeling of Polymerization Processes Initiated by Bis(2,5-dichlorobenzoyl) Peroxide
Kinetic modeling provides a macroscopic view of the polymerization process, predicting how reaction rates, monomer conversion, and polymer properties evolve over time. For systems initiated by bis(2,5-dichlorobenzoyl) peroxide, these models are essential for process control and optimization.
Simulation of Polymerization Rates and Conversions
Kinetic models for free-radical polymerization are built upon a series of differential equations representing the fundamental steps: initiation, propagation, termination, and chain transfer. The initiation rate is directly dependent on the decomposition rate of the initiator, in this case, bis(2,5-dichlorobenzoyl) peroxide, and its efficiency in generating radicals that react with monomers.
The use of bifunctional initiators, which contain two peroxide groups, can lead to more complex kinetic models but also offers advantages, such as producing polymers with higher molecular weights at high conversion rates. researchgate.netepfl.ch Although bis(2,5-dichlorobenzoyl) peroxide is structurally a symmetrical diacyl peroxide, the principles from bifunctional initiator models can be adapted. epfl.chresearchgate.net Kinetic simulations can predict the monomer conversion as a function of time for different initiator concentrations and temperatures. These simulations are crucial for designing industrial polymerization reactors and determining the time required to reach a target conversion level. liberty.edu
Table 2: Simulated Monomer Conversion for Styrene Polymerization This table shows representative simulation output for a batch polymerization process at 80°C.
| Time (minutes) | Initiator Conc. 0.01 M | Initiator Conc. 0.05 M |
| 30 | 12% | 25% |
| 60 | 23% | 45% |
| 90 | 33% | 60% |
| 120 | 42% | 72% |
| 180 | 58% | 88% |
Prediction of Molecular Weight Distributions
The molecular weight distribution (MWD) is a critical polymer characteristic that dictates many of its final physical and mechanical properties. rsc.orgmdpi.com Kinetic models can be extended to predict the MWD by tracking the population of polymer chains of all sizes throughout the reaction. mdpi.com
The model inputs include the rate constants for initiation, propagation, and termination. The choice of initiator is paramount; a faster-decomposing initiator like bis(2,5-dichlorobenzoyl) peroxide (compared to, for example, dicumyl peroxide) will produce a higher concentration of radicals early in the reaction, influencing the resulting molecular weights. Simulations can calculate key MWD parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). rsc.orgnih.gov By adjusting parameters in the model, such as initiator concentration, one can simulate how to tailor the MWD for a specific application. nih.gov
Table 3: Predicted Molecular Weight Distribution Parameters vs. Initiator Concentration This table illustrates typical model predictions for the polymerization of methyl methacrylate.
| Initiator Concentration (mol/L) | Predicted Mn ( g/mol ) | Predicted Mw ( g/mol ) | Predicted PDI |
| 0.005 | 150,000 | 270,000 | 1.80 |
| 0.010 | 110,000 | 209,000 | 1.90 |
| 0.050 | 55,000 | 115,500 | 2.10 |
| 0.100 | 30,000 | 66,000 | 2.20 |
Environmental Transformation and Degradation Pathways of Bis 2,5 Dichlorobenzoyl Peroxide Academic Perspective
Hydrolytic Transformation Pathways in Aquatic Environments
The transformation of bis(2,5-dichlorobenzoyl) peroxide in aquatic environments is expected to be primarily driven by hydrolysis. The diacyl peroxide functional group is susceptible to reaction with water, leading to the cleavage of the peroxide bond.
(C₇H₃Cl₂O)₂O₂ + 2 H₂O → 2 C₇H₄Cl₂O₂ + H₂O₂
Bis(2,5-dichlorobenzoyl) peroxide + Water → 2,5-Dichlorobenzoic acid + Hydrogen peroxide
Table 1: Predicted Hydrolytic Degradation Products
| Reactant | Predicted Primary Product | Secondary Product |
|---|
Photolytic Degradation Pathways under Environmental Conditions
Bis(2,5-dichlorobenzoyl) peroxide is anticipated to be susceptible to photolytic degradation when exposed to environmental sunlight. The O-O bond in organic peroxides is relatively weak, with a bond dissociation energy of about 190–210 kJ/mol, making it prone to cleavage upon absorption of energy, such as from ultraviolet (UV) radiation wikipedia.org.
The primary photochemical process is the homolytic cleavage of the peroxide bond, which generates two 2,5-dichlorobenzoyl radicals wikipedia.orgrsc.org.
(C₇H₃Cl₂O)₂O₂ + hν (UV light) → 2 C₇H₃Cl₂O•
Bis(2,5-dichlorobenzoyl) peroxide → 2,5-Dichlorobenzoyl radical
These resulting free radicals are highly reactive and can undergo several subsequent reactions wikipedia.orgchemicalsafetyfacts.org. A principal pathway for benzoyl radicals is decarboxylation (loss of CO₂), leading to the formation of a 2,5-dichlorophenyl radical rsc.org.
C₇H₃Cl₂O• → C₆H₃Cl₂• + CO₂
2,5-Dichlorobenzoyl radical → 2,5-Dichlorophenyl radical + Carbon dioxide
The highly reactive 2,5-dichlorophenyl radicals can then participate in various reactions, such as abstracting hydrogen atoms from other organic molecules or reacting with oxygen, leading to a cascade of further degradation products. The degradation of chlorinated organic compounds by UV light is a recognized environmental process bohrium.comtechexplorist.com. Studies on other chlorinated aromatic compounds have shown that photolysis can lead to the formation of various byproducts, including less chlorinated compounds and ring-cleavage products nih.govresearchgate.net.
Table 2: Predicted Photolytic Degradation Intermediates
| Parent Compound | Primary Intermediate | Secondary Intermediate |
|---|
Microbial Transformation and Biodegradation Mechanisms
The biodegradation of bis(2,5-dichlorobenzoyl) peroxide would likely proceed after its initial transformation into more bioavailable compounds, such as 2,5-dichlorobenzoic acid via hydrolysis. Halogenated aromatic compounds are known to be persistent, but various microorganisms have evolved pathways to degrade them nih.govresearchgate.netnih.gov.
The microbial degradation of chlorinated benzoic acids typically involves several key steps:
Dehalogenation : The removal of chlorine atoms is a critical step. This can occur through different enzymatic mechanisms, including hydrolytic, reductive, or oxygenolytic dehalogenation nih.goveurochlor.org. For instance, some bacteria can hydrolytically replace a chlorine atom with a hydroxyl group, a reaction that detoxifies the compound and prepares it for ring cleavage eurochlor.orgnih.gov.
Aromatic Ring Cleavage : Once dehalogenated or otherwise modified, the aromatic ring is cleaved by dioxygenase enzymes jbarbiomed.com. These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, typically forming catechol or protocatechuate intermediates. For example, the degradation of 4-chlorobenzoic acid by some bacterial strains proceeds through 4-hydroxybenzoic acid and protocatechuic acid, which is then funneled into the β-ketoadipate pathway nih.gov.
Metabolism to Central Intermediates : The products of ring cleavage are further metabolized through common biochemical pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (conversion to CO₂ and water) researchgate.netmdpi.com.
A plausible pathway for the biodegradation of 2,5-dichlorobenzoic acid would involve its conversion to a dichlorocatechol or a monohydroxylated intermediate, followed by enzymatic ring cleavage researchgate.net.
Table 3: Plausible Microbial Degradation Pathway for the Hydrolysis Product
| Substrate | Key Process | Intermediate(s) | Final Products |
|---|
Migration and Stability within Polymer Matrices
Bis(2,5-dichlorobenzoyl) peroxide is primarily used as an initiator for the cross-linking of polymers, such as silicone rubber jehbco.com.auuni-halle.de. In this application, its stability is intentionally low under curing conditions (elevated temperatures) chemicalsafetyfacts.orgpergan.com.
Stability and Decomposition: Organic peroxides are thermally unstable compounds that decompose to generate free radicals, which initiate polymerization or cross-linking wikipedia.orgnouryon.comhmroyal.com. The decomposition of the closely related bis(2,4-dichlorobenzoyl) peroxide during the hot curing of silicone rubber is known to produce several byproducts, including 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and various polychlorinated biphenyls (PCBs) nih.gov. It is highly probable that the thermal decomposition of bis(2,5-dichlorobenzoyl) peroxide follows a similar pathway, yielding 2,5-dichlorobenzoic acid and other chlorinated aromatic compounds.
Migration and Leaching: Chemical additives that are not covalently bound to a polymer network have the potential to migrate to the surface and leach into the surrounding environment epa.govwhiterose.ac.uknih.govmiljodirektoratet.no. This process is governed by diffusion. Any unreacted bis(2,5-dichlorobenzoyl) peroxide or its decomposition products present in the final polymer product could potentially migrate out over time jehbco.com.augoogle.com. The rate of migration depends on several factors, including:
The concentration of the additive.
The nature of the polymer matrix.
Temperature.
The properties of the contacting medium (e.g., water, air, food simulants) wur.nl.
A phenomenon known as "blooming" can occur with peroxide-cured silicones, where leftover catalyst byproducts migrate to the surface, forming a powder jehbco.com.au. Post-curing at elevated temperatures is often employed to remove these volatile byproducts and improve the stability of the final product jehbco.com.au.
Table 4: Potential Decomposition Products and Migration from Polymer Matrices
| Process | Compound | Potential Products / Migrants |
|---|---|---|
| Thermal Decomposition (during curing) | Peroxide, bis(2,5-dichlorobenzoyl) | 2,5-Dichlorobenzoic acid, Dichlorobenzene isomers, Chlorinated biphenyls |
Emerging Research Directions and Future Perspectives
Exploration of Novel Polymerization Methodologies
Bis(2,4-dichlorobenzoyl) peroxide is a crucial radical initiator in polymer chemistry and a cross-linking agent in elastomer technology. Its primary function is to generate radical species under mild conditions, which initiate polymerization reactions for a wide array of polymers, including PVC and specialty plastics. nbinno.com It is particularly valued as a cross-linking agent for silicone rubbers, transforming the material into a highly elastic product with good strength and transparency. suzehg.comwordpress.com
Emerging research is actively seeking to refine its application in polymerization. A key area of investigation is the development of continuous flow synthesis methods. These methods aim to improve process safety and efficiency compared to traditional batch production, which is crucial given the exothermic nature of peroxide synthesis.
Furthermore, significant research is directed at finding alternative cross-linking agents. This is motivated by issues associated with bis(2,4-dichlorobenzoyl) peroxide, such as "blooming" (surface crystallization) and, more critically, the formation of chlorinated byproducts during the curing process. These byproducts can include potentially hazardous compounds like polychlorinated biphenyls (PCBs). researchgate.netnih.gov
Design and Integration in Advanced Functional Materials
The role of bis(2,4-dichlorobenzoyl) peroxide extends beyond conventional polymers into the realm of advanced functional materials. Its efficiency as a cross-linking agent is fundamental to creating the three-dimensional polymer networks that give elastomers their enhanced material properties.
Current research trajectories are exploring its use in the synthesis of sophisticated materials, including:
Advanced Composites: Where its role as an initiator can be tailored to create polymer matrices with specific properties.
Nanomaterials: Facilitating polymerization in the creation of novel nanomaterials.
Responsive Materials: Developing "smart" materials that change in response to environmental stimuli.
Pharmaceutical-Grade Polymers: It serves as a catalyst in the polymerization of specific monomers used in the pharmaceutical industry. nordmann.globalncc.ie
The ability to initiate polymerization at relatively low temperatures makes it a versatile tool for integrating different components into a composite material without degrading sensitive substrates.
Sustainable Synthesis and Environmentally Benign Applications
The conventional synthesis of bis(2,4-dichlorobenzoyl) peroxide involves the reaction of 2,4-dichlorobenzoyl chloride with hydrogen peroxide in an alkaline medium. This process is highly exothermic, necessitating stringent temperature control to prevent thermal runaway and product decomposition.
A major focus of current research is the environmental impact of its decomposition products. During the hot curing of silicone rubber, the peroxide breaks down into 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and several PCB congeners, including PCB-47, PCB-51, and PCB-68. researchgate.netnih.govacs.org The potential for occupational exposure to these byproducts, particularly the carcinogenic potential of PCBs, is a significant concern and a primary driver for developing greener alternatives. researchgate.netnih.govacs.org
Future research in this area is centered on:
Developing synthetic routes that minimize the formation of hazardous byproducts.
Exploring alternative, non-chlorinated peroxide initiators that offer similar performance without the associated environmental risks.
Investigating "end-of-life" scenarios for materials cured with this peroxide to ensure that harmful decomposition products are not released into the environment.
Advancements in Analytical and Characterization Techniques
The need to monitor both the peroxide itself and its various decomposition products has spurred advancements in analytical methodologies. These techniques are crucial for quality control, environmental monitoring, and occupational safety studies.
Key analytical techniques employed include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile and semi-volatile byproducts formed during decomposition, such as 1,3-dichlorobenzene and various PCB congeners. researchgate.netnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offering high sensitivity and selectivity, LC-MS/MS is indispensable for metabolite profiling. It is used to analyze biological samples (e.g., urine) for metabolites like 2,4-dichlorobenzoic acid, 3,5-dichlorocatechol, and various dichlorophenols to assess human exposure and understand the compound's biotransformation. researchgate.netnih.govacs.org
High-Performance Liquid Chromatography (HPLC-UV): This method is also utilized for the analysis of bis(2,4-dichlorobenzoyl) peroxide and its decomposition products like 2,4-dichlorobenzoic acid. analytice.com
The table below summarizes the primary decomposition products and the analytical methods used for their detection.
| Decomposition Product | Analytical Technique | Limit of Quantification (LOQ) |
| Bis(2,4-dichlorobenzoyl) peroxide | Extraction / HPLC-UV | ≈ 2 µg/Media analytice.com |
| 2,4-Dichlorobenzoic acid | HPLC-UV, GC-MS, LC-MS/MS | ~ 0.5 µg per media (GC-MS) |
| 1,3-Dichlorobenzene | GC-MS | Not specified |
| Polychlorinated Biphenyls (PCBs) | GC-MS | Not specified |
| 3,5-Dichlorocatechol | LC-MS/MS | Not specified |
| 2,4-Dichlorophenol | LC-MS/MS | Not specified |
| 3,5-Dichlorophenol | LC-MS/MS | Not specified |
This table is interactive and can be sorted by column.
Computational Chemistry and Multiscale Modeling Approaches
While specific computational studies on bis(2,5-dichlorobenzoyl) peroxide are not widely published, the application of computational chemistry and multiscale modeling represents a significant future research direction. These approaches can provide profound insights into the molecule's behavior at an atomic level.
Potential areas for computational investigation include:
Reaction Mechanisms: Using methods like Density Functional Theory (DFT) to model the synthesis and decomposition pathways, which could help in designing processes that minimize the formation of undesirable byproducts like PCBs. rsc.org
Radical Generation: Simulating the homolytic cleavage of the peroxide bond (-O-O-) to understand the factors influencing radical generation efficiency, such as solvent effects and the electronic nature of the dichlorobenzoyl groups.
Material Interactions: Modeling the interaction of the peroxide and its subsequent radicals with polymer chains to predict cross-linking efficiency and final material properties.
Excited State Dynamics: Investigating the photochemical and photophysical properties of the molecule, which could unveil novel applications in photo-initiated polymerization or other light-driven processes. nih.govrsc.org
By combining experimental work with these powerful computational tools, researchers can accelerate the design of safer, more efficient, and more sustainable materials and processes involving this important chemical compound.
Q & A
Basic: What are the standard synthesis and purification protocols for bis(2,5-dichlorobenzoyl) peroxide?
Methodological Answer:
The synthesis involves controlled acylation of hydrogen peroxide with 2,5-dichlorobenzoyl chloride under alkaline conditions. Key steps include:
- Maintaining temperatures below 8°C during reagent addition to prevent thermal decomposition .
- Using a sodium hydroxide solution to neutralize hydrochloric acid byproducts and sustain a slightly alkaline pH .
- Post-reaction, the product is isolated via vacuum filtration, washed with cold water, and dried.
- Purification is achieved by dissolving the crude product in chloroform at room temperature, followed by precipitation with methanol. Critical note: Avoid hot chloroform due to explosion risks .
Basic: Which analytical methods are validated for quantifying bis(2,5-dichlorobenzoyl) peroxide in experimental matrices?
Methodological Answer:
Reverse-phase HPLC with UV detection (235–245 nm) is preferred. For example:
- Use a C18 column (e.g., 250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate .
- Quantify degradation byproducts (e.g., benzoic acid derivatives) via LC-MS/MS using electrospray ionization in negative mode . Calibration curves should be constructed with freshly prepared standards to account for peroxide instability .
Advanced: How do decomposition products of bis(2,5-dichlorobenzoyl) peroxide impact toxicity assessments in occupational settings?
Methodological Answer:
Thermal or photolytic decomposition generates 2,5-dichlorobenzoic acid and reactive oxygen species. Advanced studies should:
- Monitor urinary metabolites (e.g., 3,5-dichlorocatechol) in exposed workers using GC-MS with derivatization (BSTFA) .
- Correlate airborne peroxide levels with plasma biomarkers (e.g., 3,5-DCC) via linear regression models (R² > 0.85) .
- Conduct cytotoxicity assays on human keratinocytes to evaluate oxidative stress markers (e.g., glutathione depletion) .
Advanced: What stabilization strategies mitigate peroxide degradation during long-term storage?
Methodological Answer:
- Store under inert gas (argon/nitrogen) in amber glass vessels to limit oxygen and light exposure .
- Test peroxide concentration monthly via iodometric titration: dissolve 0.1 g sample in acetic acid, add KI, titrate liberated iodine with Na₂S₂O₃. Dispose if peroxides exceed 10 ppm .
- Avoid plastic containers; use fluoropolymer-lined caps to minimize organic interactions .
Advanced: How should researchers resolve contradictions in CAS registry numbers for bis(2,5-dichlorobenzoyl) peroxide derivatives?
Methodological Answer:
Discrepancies arise from isomer variations (e.g., 2,4- vs. 2,5-dichloro substitution). To validate:
- Cross-reference molecular descriptors (InChIKey: WRXCBRHBHGNNQA-UHFFFAOYSA-N for 2,4-isomer ).
- Use XRD or NMR to confirm substitution patterns. For example, ¹³C NMR of 2,5-isomer shows distinct aromatic signals at δ 128.5 (C-2) and 130.1 (C-5) ppm .
- Consult IUPAC nomenclature guidelines to avoid misidentification .
Basic: What safety protocols are critical for handling bis(2,5-dichlorobenzoyl) peroxide?
Methodological Answer:
- Conduct peroxide testing before each use via test strips or iodometry .
- Use explosion-proof equipment and static-dissipative tools during transfer .
- Equip labs with eyewash stations and neutralization kits (e.g., 5% sodium bicarbonate for spills) .
- Mandate PPE: nitrile gloves, flame-resistant lab coats, and full-face shields .
Advanced: What mechanistic role does bis(2,5-dichlorobenzoyl) peroxide play in silicone rubber vulcanization?
Methodological Answer:
- Acts as a free-radical initiator: thermal cleavage generates dichlorobenzoyloxy radicals, abstracting hydrogen from silicone polymers to form crosslinks .
- Optimize curing by adjusting peroxide concentration (0.5–2.0 wt%) and temperature (120–160°C). Monitor rheometric torque to determine scorch time (t₅) and optimum cure (t₉₀) .
- Post-cure residual peroxide is quantified via FTIR (C=O stretch at 1775 cm⁻¹) to ensure compliance with industrial safety thresholds (<50 ppm) .
Advanced: How are biological limit values (BLVs) established for occupational exposure to bis(2,5-dichlorobenzoyl) peroxide?
Methodological Answer:
- Conduct longitudinal biomonitoring: collect pre- and post-shift urine samples from workers.
- Analyze metabolites (e.g., 3,5-DCP) via UPLC-QTOF-MS with a LOQ of 0.1 µg/L .
- Derive BLVs using linear mixed-effect models: e.g., 3,5-DCP urinary excretion = 0.89 × (airborne peroxide concentration) + 1.2 (R² = 0.92) .
- Recommend annual health surveillance for workers with metabolite levels exceeding 15 µg/g creatinine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
